molecular formula C6H12O2S B1485730 (3R,4R)-4-(ethylsulfanyl)oxolan-3-ol CAS No. 2165348-04-7

(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol

Cat. No.: B1485730
CAS No.: 2165348-04-7
M. Wt: 148.23 g/mol
InChI Key: BQRWTKFMQBZWRD-PHDIDXHHSA-N
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Description

(3R,4R)-4-(Ethylsulfanyl)oxolan-3-ol is a chiral tetrahydrofuran derivative of interest in organic synthesis and medicinal chemistry research. This compound features a stereochemically defined tetrahydrofuran ring, a structure prevalent in numerous biologically active molecules and natural products. The presence of both a hydroxyl group and an ethylsulfanyl (thioether) moiety on adjacent chiral centers provides versatile handles for chemical modification, making it a valuable chiral building block or intermediate. Researchers can leverage this compound in the synthesis of complex molecules, particularly in the development of pharmaceuticals where the tetrahydrofuran scaffold is a common structural motif. The ethylsulfanyl group can serve as a linker or participate in further chemical transformations. As a guideline for research applications, many successful drug-like molecules conform to established physicochemical rules, such as molecular weight and lipophilicity thresholds, to ensure favorable absorption and permeability properties. This compound, with its defined stereochemistry and functional groups, offers a strategic starting point for constructing molecules with such drug-like properties. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3R,4R)-4-ethylsulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-9-6-4-8-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRWTKFMQBZWRD-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and the presence of an ethylsulfanyl group attached to an oxolane ring. This specific arrangement may confer distinct chemical and biological properties compared to other similar compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Thiazole derivatives, in particular, have been noted for their ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria InhibitedMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
This compoundP. aeruginosaTBD

Antifungal Activity

The antifungal potential of this compound has been explored in various studies. It is believed that the compound interacts with fungal cell membranes, leading to increased permeability and ultimately cell death.

Case Study: Antifungal Testing
In a study examining the antifungal efficacy of various thiazole derivatives, this compound was tested against Candida species. Results showed a promising reduction in fungal growth at concentrations as low as 50 µg/mL.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The ethylsulfanyl group may enhance binding affinity to enzymes or receptors involved in microbial growth or cancer progression.

Scientific Research Applications

Pharmaceutical Development

(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows it to participate in several chemical reactions that are essential for drug development.

Key Applications:

  • Antiviral Agents : The compound can be utilized in synthesizing antiviral drugs, particularly those targeting viral replication mechanisms.
  • Antidiabetic Compounds : Research indicates potential applications in developing drugs for diabetes management, leveraging its ability to interact with biological pathways related to insulin sensitivity.

Case Studies:

  • A study highlighted the synthesis of derivatives from this compound that showed activity against specific viral targets, demonstrating its utility in antiviral drug design.
  • Another investigation focused on its role as a precursor in the synthesis of compounds with antidiabetic properties, suggesting its effectiveness in modulating glucose metabolism .

Organic Synthesis

The compound's chiral nature makes it a valuable building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecular architectures.

Synthesis Methods:

  • Enantioselective Reactions : The compound can be synthesized through enantioselective methods that ensure high purity and yield of the desired stereoisomer.
  • Functional Group Transformations : It can participate in a range of reactions, including nucleophilic substitutions and oxidation processes.

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
3-HydroxytetrahydrofuranStructureUsed extensively in pharmaceutical synthesis; serves as an intermediate for antiretroviral drugs.
4-Ethyl-5-(oxolan-3-yl)-1,3-oxazoleStructureExhibits unique heterocyclic properties; potential applications in medicinal chemistry.
4-(Ethylthio)-2-methoxy-tetrahydrofuranStructureKnown for its antimicrobial properties; often explored in agricultural applications.

This table illustrates the diversity within the oxolane family and underscores the unique characteristics of this compound based on its specific functional groups and stereochemistry.

Biological Interactions

Research into the biological interactions of this compound suggests it may engage with various biological targets, potentially influencing pharmacodynamics.

Interaction Studies:

  • Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic effects against metabolic disorders.
  • Its structural similarity to other biologically active compounds allows for predictions about its interactions with receptors and enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Size and Solubility: The ethylsulfanyl group offers a balance between steric bulk and lipophilicity, making it less polar than hydroxyl derivatives but more soluble than phenylsulfanyl analogs .

Morpholinyl/pyrrolidinyl groups impart basicity, enabling salt formation for improved aqueous solubility, a feature critical in drug formulation .

Biological Relevance :

  • While this compound lacks direct bioactivity data, Clofarabine (a fluorinated oxolan-3-ol analog, ) demonstrates that electronegative substituents (e.g., fluorine) at strategic positions enhance enzyme inhibition (IC₅₀ = 65 nM for nucleotide reductase) .

Synthetic Utility: The aminomethyl derivative () highlights the role of oxolan-3-ol as a scaffold for introducing diverse functional groups, such as amines for peptide synthesis or crosslinking .

Preparation Methods

Stereoselective Synthesis via Enzymatic Resolution and Cycloaddition

A notable approach to synthesize the title compound involves a multi-step process starting from racemic intermediates, followed by enzymatic resolution to obtain the desired enantiomer:

  • Initial Cycloaddition: A 1,3-dipolar cycloaddition between a nitrone (formed from formaldehyde and N-benzylhydroxylamine) and diethyl maleate yields a racemic cis-isoxazolidine intermediate.

  • N-O Bond Reduction: Subsequent reduction of the N-O bond in the isoxazolidine produces a pyrrolidone intermediate.

  • Enzymatic Resolution: A highly efficient enzymatic resolution step is employed to separate the desired enantiomer (+)-(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol from its racemate. This step is notable for requiring only one chromatographic purification, enhancing overall synthetic efficiency.

This route was reported to yield the target compound in high stereochemical purity and yield, making it suitable for producing transition state analogues of enzyme inhibitors involved in T-cell-dependent disorders.

Chemical Functionalization of Oxolane Derivatives

Alternative synthetic routes focus on functionalizing oxolane (tetrahydrofuran) rings with sulfur-containing substituents:

  • Starting Materials: Oxolane derivatives bearing hydroxyl groups at defined stereocenters (e.g., 3-ol) are used as substrates.

  • Introduction of Ethylsulfanyl Group: The ethylsulfanyl substituent at the 4-position is introduced via nucleophilic substitution or thiol-ene type reactions, often using ethylthiol or ethylsulfanyl reagents under controlled conditions.

  • Stereochemical Control: The stereochemistry at C3 and C4 is controlled either by starting from chiral precursors or by stereoselective reaction conditions that favor the (3R,4R)-configuration.

While detailed experimental conditions for this method are less explicitly reported in the accessible literature, such approaches are common in sulfur-containing heterocycle synthesis.

Patent-Documented Synthetic Routes Related to Sulfur-Substituted Oxolanes

Certain patents describe the preparation of sulfur-substituted oxolane derivatives related to cephalosporin analogs and other bioactive compounds. Although these patents focus on broader compound classes, they provide insights into synthetic strategies applicable to (3R,4R)-4-(ethylsulfanyl)oxolan-3-ol:

  • Use of 2,6-lutidine as a base in reactions involving oxolane intermediates.

  • Incorporation of sulfur substituents via thioether formation on oxolane rings.

  • Application of chiral resolution techniques to obtain enantiomerically pure products.

These patents emphasize the importance of stereochemical purity and functional group compatibility in preparing complex sulfur-containing oxolane derivatives.

Summary Table of Preparation Methods

Methodology Key Steps Stereochemical Control Purification Yield & Notes
1,3-Dipolar Cycloaddition + Enzymatic Resolution Cycloaddition of nitrone + diethyl maleate; N-O bond reduction; enzymatic resolution Enzymatic resolution ensures (3R,4R) enantiomer Single chromatographic purification High yield; high enantiomeric purity; scalable
Chemical Functionalization of Oxolane Nucleophilic substitution or thiol-ene reaction to introduce ethylsulfanyl group Starting from chiral oxolane or stereoselective conditions Standard chromatographic methods Dependent on starting material; stereoselectivity critical
Patent-Documented Routes (Cephalosporin analogs) Use of bases like 2,6-lutidine; thioether formation on oxolane ring Chiral resolution or chiral synthesis Chromatography and crystallization Focus on stereopurity; adaptable to related compounds

Research Findings and Considerations

  • The enzymatic resolution method reported is notable for its efficiency and minimal purification steps, which is advantageous for large-scale synthesis.

  • The stereochemical integrity of the (3R,4R)-configuration is critical for the biological activity of derivatives incorporating this moiety.

  • Thiol functionalization reactions must be carefully controlled to avoid racemization or side reactions, especially when introducing ethylsulfanyl groups.

  • While direct synthetic routes to this compound are limited in publicly available literature, related synthetic strategies for sulfur-substituted oxolanes and enzymatic resolutions provide a robust foundation.

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of (3R,4R)-4-(ethylsulfanyl)oxolan-3-ol be ensured during synthesis?

  • Methodological Answer : To maintain stereochemical integrity, use chiral starting materials like (3R)-oxolan-3-ol (). Monitor reaction progress via TLC and confirm configurations using chiral HPLC or LC/MS with retention time analysis (e.g., LC/MS retention time: 0.95 min under SMD-FA05-3 conditions) . Post-synthesis, verify stereochemistry via NMR (e.g., coupling constants for vicinal protons) and compare with literature data for analogous oxolan derivatives .

Q. What are the optimal purification strategies for isolating this compound from reaction mixtures?

  • Methodological Answer : After synthesis, adjust the filtrate pH to ~3 using sulfuric acid to precipitate impurities ( ). Use solvent combinations like ethyl acetate/ethanol (1:1 v/v) for recrystallization . For column chromatography, employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate) and monitor fractions via TLC. Confirm purity using LC/MS or high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine multiple techniques:

  • LC/MS : For molecular weight confirmation and retention time comparison (e.g., 0.95 min under SMD-FA05-3 conditions) .
  • NMR : Assign stereochemistry using 1^1H-1^1H COSY and NOESY to confirm spatial arrangements of substituents .
  • TLC : Monitor reaction progress and purity using silica plates with UV visualization .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct stability studies at pH 3–9 (mimicking physiological and synthetic conditions). Use HPLC to quantify degradation products and kinetic modeling (e.g., first-order decay) to determine half-lives. Cross-validate results with LC/MS to identify hydrolyzed byproducts (e.g., oxolan ring-opening derivatives) . For discrepancies, replicate experiments under controlled humidity and temperature, as moisture may accelerate degradation .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with active sites (e.g., nucleotide-binding domains, as seen in ). Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare results with structurally related compounds (e.g., clofarabine, a fluorinated nucleoside analog) to identify key pharmacophoric features .

Q. How can enantiomeric impurities in this compound be quantified and minimized?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. Quantify impurities via calibration curves of synthetic standards. To minimize impurities, optimize reaction conditions (e.g., temperature, catalyst loading) and employ asymmetric catalysis (e.g., Sharpless epoxidation for precursor synthesis) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Optimize stepwise protocols:

  • Step 1 : Tosylate (3R)-oxolan-3-ol using 4-methylbenzenesulfonyl chloride ().
  • Step 2 : Perform nucleophilic substitution with ethylthiolate under anhydrous conditions.
  • Yield Enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) and monitor intermediates via LC/MS to troubleshoot low-yield steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol
Reactant of Route 2
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(3R,4R)-4-(ethylsulfanyl)oxolan-3-ol

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